molecular formula C16H14ClN3O4 B5397984 2-(4-chlorophenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide

2-(4-chlorophenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide

Cat. No.: B5397984
M. Wt: 347.75 g/mol
InChI Key: IWZQYXRHIISGSK-ZDLGFXPLSA-N
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Description

2-(4-chlorophenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group and a nitrophenylmethylideneamino group attached to a propanamide backbone

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of 4-chlorophenol with an appropriate halogenated compound, followed by the introduction of the nitrophenylmethylideneamino group through a condensation reaction. The final step involves the formation of the propanamide backbone under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions. .

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The nitrophenylmethylideneamino group plays a crucial role in its binding affinity and specificity, while the chlorophenoxy group contributes to its overall stability and reactivity .

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-chlorophenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-11(24-15-7-5-13(17)6-8-15)16(21)19-18-10-12-3-2-4-14(9-12)20(22)23/h2-11H,1H3,(H,19,21)/b18-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZQYXRHIISGSK-ZDLGFXPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C\C1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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